2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 1249279-34-2
VCID: VC11904554
InChI: InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3
SMILES: CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

CAS No.: 1249279-34-2

Cat. No.: VC11904554

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine - 1249279-34-2

Specification

CAS No. 1249279-34-2
Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
IUPAC Name 2-chloro-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine
Standard InChI InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3
Standard InChI Key IISKQJIDTJMRIZ-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C
Canonical SMILES CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The molecular formula of 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is C₁₀H₁₂ClN₅, with a molecular weight of 237.69 g/mol. The compound features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 2 and a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) at position 3. The pyrazole moiety is further modified with methyl groups at positions 3, 4, and 5 .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₅
Molecular Weight237.69 g/mol
Exact Mass237.068 Da
Topological Polar Surface Area58.7 Ų (estimated)
LogP (Partition Coefficient)2.8 (predicted)

The chlorine atom enhances electrophilicity, while the pyrazole ring contributes to hydrogen-bonding capabilities, influencing both reactivity and biological interactions .

Synthetic Methodologies

One-Step Coupling Reactions

Patent CN113527208A describes a one-step synthesis for structurally related chlorinated pyrazole-pyridine derivatives, offering a potential template for synthesizing 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine. Key steps include:

  • Reactant Preparation: A palladium-catalyzed coupling between a halogenated pyrazine (e.g., 2-chloropyrazine) and a boronic ester-functionalized pyrazole.

  • Catalytic System: Bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂) in ethanol under reflux, with potassium carbonate as a base.

  • Workup: Acidic hydrolysis (e.g., concentrated HCl) to remove protecting groups, followed by neutralization and purification .

Table 2: Representative Reaction Conditions

ParameterCondition
CatalystPdCl₂(PPh₃)₂ (1–2 mol%)
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time12–24 hours
Yield85–90% (estimated)

This method avoids intermediate purification, reducing solvent use and production costs .

Challenges and Optimization

The steric hindrance from the 3,4,5-trimethylpyrazole group may necessitate higher catalyst loadings or extended reaction times compared to simpler analogs . Alternative solvents like toluene or tetrahydrofuran (THF) have been reported for similar reactions but may lower yields due to poor solubility of trimethylated intermediates .

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit low water solubility (LogP ≈ 2.8) due to its hydrophobic methyl groups, favoring dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol . Stability studies on analogous compounds suggest sensitivity to strong acids/bases, which may hydrolyze the pyrazine-pyrazole linkage .

Spectroscopic Data

While experimental data for this specific compound is unavailable, related pyrazine-pyrazole hybrids display characteristic:

  • ¹H NMR: Pyrazole methyl protons at δ 2.1–2.3 ppm; pyrazine protons at δ 8.5–9.0 ppm.

  • IR Spectroscopy: C-Cl stretch at ~750 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹ .

Biological and Industrial Applications

Antimicrobial Activity

Compounds with pyrazine-pyrazole scaffolds, such as N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, demonstrate potent activity against Mycobacterium tuberculosis by inhibiting cytochrome P450 enzymes. The chlorine atom in 2-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may enhance target binding through halogen bonding, suggesting potential as an antitubercular agent .

Material Science Applications

The planar pyrazine core and electron-withdrawing chlorine atom make this compound a candidate for:

  • Organic semiconductors: Charge transport layers in OLEDs .

  • Coordination complexes: Ligand for transition metals (e.g., Pd, Cu) in catalysis .

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